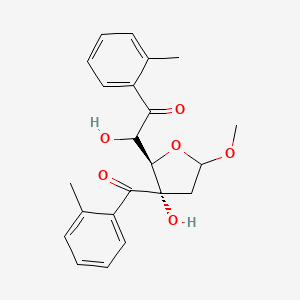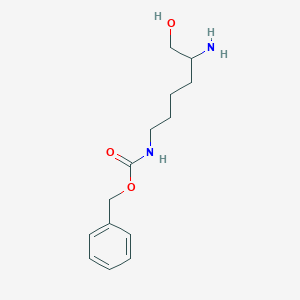![molecular formula C7H6FN3 B13658133 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents .
Industrial Production Methods
Industrial production of 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It has been investigated for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: The compound’s structural similarity to purines makes it a candidate for the development of antiviral and anticancer drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the fluorine atom, which may influence its pharmacokinetic properties and target specificity.
5-Fluoro-2-methyl-1H-imidazo[4,5-c]pyridine: A structural isomer with different ring fusion, potentially leading to different biological activities.
Uniqueness
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both fluorine and methyl substituents, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
PZHUZNUVEVIWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


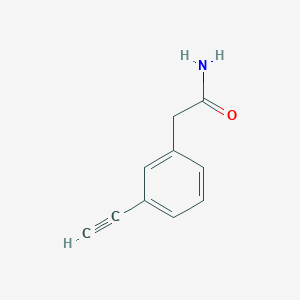

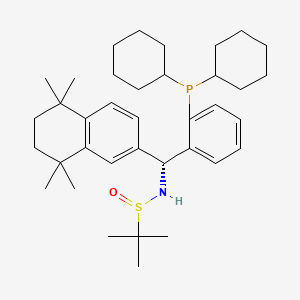

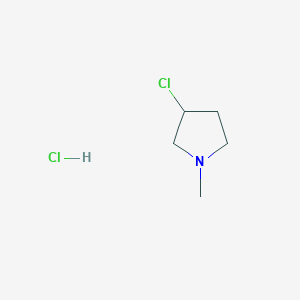




![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
